What are the chemical and physical properties of Butyl 3-hydroxybutanoate?
What are the chemical and physical properties of Butyl 3-hydroxybutanoate?
An In-Depth Technical Guide to Butyl 3-hydroxybutanoate
For researchers, scientists, and drug development professionals, Butyl 3-hydroxybutanoate and its derivatives represent a class of compounds with significant interest. This document provides a comprehensive overview of the chemical and physical properties of Butyl 3-hydroxybutanoate, details on its synthesis and analysis, and insights into its metabolic significance.
Chemical and Physical Properties
Butyl 3-hydroxybutanoate is an ester of 3-hydroxybutanoic acid and butanol. Its chemical identity is well-defined by its structural formula and various identifiers. The physical properties are critical for its handling, purification, and formulation.
Table 1: Chemical Identifiers for Butyl 3-hydroxybutanoate
| Identifier | Value |
| IUPAC Name | Butyl 3-hydroxybutanoate |
| Synonyms | Butyl 3-hydroxybutyrate, Butanoic acid, 3-hydroxy-, butyl ester |
| CAS Number | 53605-94-0 |
| Molecular Formula | C₈H₁₆O₃ |
| InChI | InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 |
| InChIKey | LHDWRKCOQQHAMP-UHFFFAOYSA-N |
| SMILES | CCCC(=O)CC(C)O |
Table 2: Physical Properties of Butyl 3-hydroxybutanoate
| Property | Value |
| Molecular Weight | 160.21 g/mol |
| Physical Description | Liquid |
| Boiling Point | 241.00 to 242.00 °C @ 760.00 mm Hg (estimated) |
| Flash Point | 204.00 °F (95.40 °C) (estimated) |
| Vapor Pressure | 0.006 mmHg @ 25.00 °C (estimated) |
| logP (o/w) | 1.117 (estimated) |
Stereochemistry
A key feature of Butyl 3-hydroxybutanoate is the chiral center at the C-3 position. The (R)-configuration is the naturally occurring form in biological systems. This stereochemistry is crucial for the molecule's interaction with biological targets and its application in asymmetric synthesis to produce optically pure molecules, such as pharmaceuticals. For example, ethyl (R)-4-cyano-3-hydroxybutanoate serves as a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin.
Experimental Protocols
Synthesis Methodologies
Several routes exist for the synthesis of Butyl 3-hydroxybutanoate and its derivatives, ranging from direct chemical reactions to biocatalytic processes.
1. Fischer-Speier Esterification: The most direct chemical synthesis involves the esterification of 3-hydroxybutanoic acid with butanol. This condensation reaction is typically facilitated by an acid catalyst.
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Reactants: 3-hydroxybutanoic acid and butanol.
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Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
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Procedure: The acid and alcohol are heated together with the catalyst, often with a mechanism to remove the water formed during the reaction to drive the equilibrium towards the ester product.
2. Transesterification from Poly-(R)-3-hydroxybutyrate (PHB): A sustainable method for producing (R)-3-hydroxybutyric acid derivatives involves the transesterification of PHB, a biodegradable polyester (B1180765) produced by microorganisms. This leverages the inherent chirality of the biopolymer to yield enantiomerically pure products.
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Reactants: Poly-(R)-3-hydroxybutyrate (PHB) and an alcohol (e.g., butanol).
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Catalyst: An acid catalyst, commonly sulfuric acid, is used on an industrial scale.
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Procedure: PHB is heated with the alcohol in the presence of the catalyst. The polymer is depolymerized through transesterification to produce the corresponding monomeric (R)-ester. For instance, a process for producing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves transesterifying PHB with an alcohol, followed by reduction of a portion of the resulting ester to form 1,3-butanediol, which is then reacted with the remaining ester.
3. Enzymatic and Whole-Cell Catalysis: Enzymes, particularly lipases, and whole-cell systems offer high stereo-, regio-, and chemo-selectivity under mild conditions.
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Enzymatic Esterification: Lipases are commonly used to catalyze the esterification of 3-hydroxybutanoic acid or the transesterification of its esters.
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Whole-Cell Biocatalysis: Microorganisms like Saccharomyces cerevisiae (baker's yeast) can be used for the asymmetric reduction of ketoesters (e.g., tert-butyl acetoacetate) to synthesize the corresponding chiral hydroxy esters.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for elucidating the precise structure of Butyl 3-hydroxybutanoate.
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¹H NMR: Provides detailed information about the hydrogen atoms. A predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for each unique proton environment, with chemical shift, multiplicity, and integration values used for assignment.
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¹³C NMR: Complements the proton data by providing information on the carbon skeleton.
Mass Spectrometry (MS) and Gas Chromatography (GC): GC-MS is used to determine the purity of Butyl 3-hydroxybutanoate and to confirm its molecular weight. The NIST Chemistry WebBook provides mass spectral data (electron ionization) and gas chromatography data for this compound.
Chemical Reactivity and Degradation
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Oxidation: The secondary alcohol group in Butyl 3-hydroxybutanoate can be oxidized to yield Butyl 3-oxobutanoate using common oxidizing agents.
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Reduction: The ester group can be reduced to a primary alcohol, forming 1,3-butanediol.
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Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic, basic, or enzymatic conditions, breaking down into 3-hydroxybutanoic acid and butanol.
Metabolism and Significance in Drug Development
While Butyl 3-hydroxybutanoate itself is primarily a research chemical, the closely related ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been studied extensively as a method to induce a state of nutritional ketosis. Understanding its metabolism provides critical context for researchers.
Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed by esterases in the gut, liver, and blood into two molecules: (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB) and (R)-1,3-butanediol. The liver then oxidizes (R)-1,3-butanediol to generate more BHB and acetoacetate. These ketone bodies can then be used by extrahepatic tissues, like the brain and muscles
